5-chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide 5-chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1058249-62-9
VCID: VC11931132
InChI: InChI=1S/C14H16ClNO2S3/c15-12-5-6-13(20-12)21(17,18)16-10-14(7-1-2-8-14)11-4-3-9-19-11/h3-6,9,16H,1-2,7-8,10H2
SMILES: C1CCC(C1)(CNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CS3
Molecular Formula: C14H16ClNO2S3
Molecular Weight: 361.9 g/mol

5-chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide

CAS No.: 1058249-62-9

Cat. No.: VC11931132

Molecular Formula: C14H16ClNO2S3

Molecular Weight: 361.9 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide - 1058249-62-9

Specification

CAS No. 1058249-62-9
Molecular Formula C14H16ClNO2S3
Molecular Weight 361.9 g/mol
IUPAC Name 5-chloro-N-[(1-thiophen-2-ylcyclopentyl)methyl]thiophene-2-sulfonamide
Standard InChI InChI=1S/C14H16ClNO2S3/c15-12-5-6-13(20-12)21(17,18)16-10-14(7-1-2-8-14)11-4-3-9-19-11/h3-6,9,16H,1-2,7-8,10H2
Standard InChI Key MISHUOBGJLWLEH-UHFFFAOYSA-N
SMILES C1CCC(C1)(CNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CS3
Canonical SMILES C1CCC(C1)(CNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CS3

Introduction

Structural Characteristics

Chemical Formula: C15H17ClNO2S3
Molecular Weight: 391.94 g/mol

The compound features:

  • A 5-chloro-thiophene moiety.

  • A cyclopentyl group substituted with a thiophene ring.

  • A sulfonamide functional group, which is often associated with bioactivity.

Key Features:

  • Chlorine Atom: Enhances lipophilicity and may influence biological interactions.

  • Sulfonamide Group: Known for its role in enzyme inhibition and antimicrobial activity.

  • Thiophene Rings: Contribute to aromaticity and electronic properties, potentially affecting binding affinity in biological systems.

Synthesis Pathways

While specific synthesis routes for this compound are not directly available in the provided results, general methods for synthesizing sulfonamides can be applied:

  • Formation of the Sulfonamide Core:

    • React a thiophene sulfonyl chloride with an amine derivative under basic conditions to form the sulfonamide bond.

  • Cyclopentyl Substitution:

    • Introduce the cyclopentyl-thiophene moiety using alkylation or Friedel–Crafts acylation reactions.

  • Chlorination:

    • Employ selective chlorination methods to attach the chlorine atom at the desired position on the thiophene ring.

General Reaction Scheme:

Thiophene-SO2Cl+Amine DerivativeBaseSulfonamide\text{Thiophene-SO}_2\text{Cl} + \text{Amine Derivative} \xrightarrow{\text{Base}} \text{Sulfonamide}

Potential Applications

Sulfonamides like this compound are of significant interest due to their versatile biological properties:

Antimicrobial Activity

Sulfonamides are well-known for their bacteriostatic effects by inhibiting dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.

Anticancer Potential

Similar compounds have shown cytotoxicity against cancer cell lines, suggesting that this compound could be explored for anticancer activity through apoptosis induction or enzyme inhibition.

Analytical Characterization

To confirm the structure and purity of the compound, standard analytical techniques would be employed:

TechniquePurpose
NMR (1H, 13C)Structural elucidation and confirmation of functional groups.
Mass Spectrometry (MS)Determination of molecular weight and fragmentation patterns.
Infrared (IR) SpectroscopyIdentification of characteristic functional groups (e.g., sulfonamide).
X-ray CrystallographyDetailed three-dimensional structure determination (if crystalline).

Research Findings and Future Directions

Although specific studies on this compound were not found in the provided results, related sulfonamide derivatives have been extensively studied for their pharmacological properties. Future research could focus on:

  • Screening the compound against bacterial and fungal strains to evaluate antimicrobial efficacy.

  • Conducting molecular docking studies to identify potential protein targets.

  • Investigating its pharmacokinetics and metabolic stability for drug development purposes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator